molecular formula C9H13N5 B2865757 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine CAS No. 1856071-38-9

1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine

Cat. No. B2865757
CAS RN: 1856071-38-9
M. Wt: 191.238
InChI Key: BYDAOPWQBOAVQP-UHFFFAOYSA-N
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Description

1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMP, and it has been synthesized using different methods to study its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine is not fully understood. However, studies have shown that MMP inhibits the activity of enzymes called matrix metalloproteinases, which are involved in the growth and spread of cancer cells. MMP also induces cell apoptosis, which is the process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine has various biochemical and physiological effects. MMP has been shown to inhibit the activity of MMP-2 and MMP-9, which are enzymes involved in the degradation of the extracellular matrix. MMP has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine in lab experiments is its ability to inhibit the growth of cancer cells. MMP can also be used as a diagnostic tool for cancer. However, one of the limitations of using MMP is its potential toxicity, which can affect normal cells.

Future Directions

There are several future directions for research on 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine. One direction is to study the potential use of MMP in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to study the potential use of MMP in other diseases such as Alzheimer's disease and Parkinson's disease. Further research is also needed to understand the mechanism of action of MMP and its potential toxicity.
In conclusion, 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine is a chemical compound that has potential applications in various fields, especially in cancer research. The synthesis of MMP can be achieved using different methods, and its mechanism of action is not fully understood. MMP has various biochemical and physiological effects, and its potential advantages and limitations for lab experiments should be considered. Further research is needed to explore the potential use of MMP in different fields and to understand its mechanism of action and toxicity.

Synthesis Methods

The synthesis of 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine can be achieved using different methods. One of the most common methods is the reaction between 4-methyl-1H-pyrazole and 1-methyl-3-chloropyrazole-5-amine in the presence of a base such as sodium hydroxide. This reaction results in the formation of MMP, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine has been extensively studied for its potential applications in different fields. One of the most promising applications is in the field of cancer research, where MMP has been shown to inhibit the growth of cancer cells. MMP has also been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

2-methyl-5-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-7-4-11-14(5-7)6-8-3-9(10)13(2)12-8/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDAOPWQBOAVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=NN(C(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine

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